2-Bromo-1-(2,2,2-trifluoro-ethoxy)-4-trifluoromethyl-benzene
Overview
Description
2-Bromo-1-(2,2,2-trifluoro-ethoxy)-4-trifluoromethyl-benzene is a chemical compound characterized by the presence of bromine, trifluoroethoxy, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,2,2-trifluoroethanol with a brominated benzene derivative under specific conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent functionalization reactions. The process is optimized for yield and purity, often employing catalysts and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(2,2,2-trifluoro-ethoxy)-4-trifluoromethyl-benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation: Often carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products depend on the type of reaction. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions modify the existing functional groups .
Scientific Research Applications
2-Bromo-1-(2,2,2-trifluoro-ethoxy)-4-trifluoromethyl-benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique properties make it useful in the development of new materials with specific characteristics.
Pharmaceutical Research: Investigated for potential use in drug development due to its ability to interact with biological molecules.
Chemical Biology: Employed in studies to understand the interactions between small molecules and biological systems.
Mechanism of Action
The mechanism by which 2-Bromo-1-(2,2,2-trifluoro-ethoxy)-4-trifluoromethyl-benzene exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The trifluoromethyl groups can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
- 2-Bromo-1-(2,2,2-trifluoroethoxy)benzene
- 4-Bromo-1-(2,2,2-trifluoroethoxy)-2-trifluoromethylbenzene
- 2-Bromo-1-(trifluoromethyl)benzene
Comparison: Compared to similar compounds, 2-Bromo-1-(2,2,2-trifluoro-ethoxy)-4-trifluoromethyl-benzene is unique due to the presence of both trifluoroethoxy and trifluoromethyl groups. These groups confer distinct chemical properties, such as increased lipophilicity and stability, which can be advantageous in various applications. The specific arrangement of these groups on the benzene ring also influences the compound’s reactivity and interactions with other molecules .
Properties
IUPAC Name |
2-bromo-1-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF6O/c10-6-3-5(9(14,15)16)1-2-7(6)17-4-8(11,12)13/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXAZODFTXNUOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201184269 | |
Record name | 2-Bromo-1-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201184269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200956-53-2 | |
Record name | 2-Bromo-1-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=200956-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201184269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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